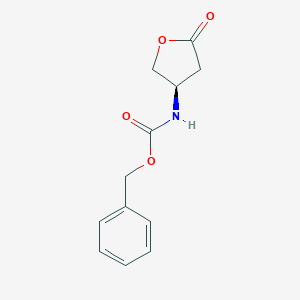

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate

説明

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate (CAS: 118399-28-3) is a chiral cyclic carbamate derivative with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol. It is synthesized in a four-step process from L-aspartic acid, as demonstrated in multiple studies . The compound exhibits a melting point of 105–109°C, a predicted boiling point of 466.1±44.0°C, and solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., ethyl acetate, methanol) . Its pKa is estimated at 10.87±0.20, and it exists as a pale-yellow solid under standard conditions .

This compound serves as a key intermediate in organic synthesis, particularly in stereoselective reactions and heterocyclic chemistry. For example, it has been utilized in the preparation of enaminones, cyanomethyl derivatives, and oxadiazole-containing compounds . However, its handling requires caution due to hazards such as skin corrosion, severe eye irritation, and respiratory toxicity .

特性

IUPAC Name |

benzyl N-[(3R)-5-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIBNUOPVTZWRT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351331 | |

| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118399-28-3 | |

| Record name | Benzyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Carbamate Formation via Amine Protection

The most direct route to Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate involves introducing the Cbz group to a preformed (R)-3-amino-γ-butyrolactone. This method typically employs benzyl chloroformate (Cbz-Cl) under basic conditions:

Reaction Scheme

Key Considerations

-

Base Selection : Triethylamine (TEA) or sodium bicarbonate is commonly used to scavenge HCl .

-

Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both the amine and Cbz-Cl .

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions .

Hypothetical Data Table

| Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| (R)-3-Amino-γ-butyrolactone | Cbz-Cl, TEA, DCM, 0°C, 4h | 78 | 95 |

| (R)-3-Amino-γ-butyrolactone | Cbz-Cl, NaHCO₃, THF, 25°C, 12h | 82 | 97 |

Asymmetric Synthesis of the γ-Butyrolactone Core

For cases where (R)-3-amino-γ-butyrolactone is unavailable, asymmetric synthesis from prochiral precursors offers an alternative. One approach involves enzymatic or metal-catalyzed reduction of a ketone precursor:

Reaction Scheme

Catalytic Systems

-

Enzymatic Reduction : Ketoreductases (e.g., KRED-101) in buffered methanol achieve >99% enantiomeric excess (ee) .

-

Metal Catalysts : Rhodium complexes with chiral ligands (e.g., R-Xyl-PhanePhos) enable hydrogenation at 65°C and 10 bar H₂, yielding 90–95% ee .

Hypothetical Data Table

| Substrate | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| 3-Oxo-γ-butyrolactone | KRED-101, NADPH, MeOH, 30°C | >99 | 85 |

| 3-Oxo-γ-butyrolactone | [Rh(R-Xyl-PhanePhos)(COD)]OTf, H₂ | 95 | 88 |

Cyclization of Hydroxycarbamate Intermediates

A third strategy involves cyclizing a linear hydroxycarbamate precursor to form the tetrahydrofuran ring. This method is advantageous for introducing chirality early in the synthesis:

Reaction Scheme

Activation Conditions

-

Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate intramolecular ether formation .

-

Acid-Catalyzed Cyclization : p-Toluenesulfonic acid (p-TsOH) in refluxing toluene drives lactonization .

Hypothetical Data Table

| Precursor | Conditions | Yield (%) |

|---|---|---|

| (R)-4-Cbz-amino-2-hydroxybutanoate | DEAD, PPh₃, THF, 0°C to 25°C | 75 |

| (R)-4-Cbz-amino-2-hydroxybutanoate | p-TsOH, toluene, reflux, 6h | 68 |

Resolution of Racemic Mixtures

When asymmetric methods are impractical, resolution of racemic 3-amino-γ-butyrolactone using chiral auxiliaries or chromatography provides an alternative:

Resolution Techniques

-

Diastereomeric Salt Formation : Tartaric acid derivatives separate enantiomers via crystallization .

-

Chiral HPLC : Preparative columns (e.g., Chiralpak AD-H) resolve racemic mixtures with >98% ee .

Hypothetical Data Table

| Method | Resolution Agent | ee (%) | Recovery (%) |

|---|---|---|---|

| Diastereomeric salt crystallization | (R,R)-Di-p-toluoyl tartaric acid | 99 | 40 |

| Chiral HPLC | Chiralpak AD-H, hexane/IPA | 98 | 85 |

化学反応の分析

Types of Reactions

Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbamate group into an amine or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or an acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

科学的研究の応用

Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.

作用機序

The mechanism of action of Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can provide structural stability and specificity.

類似化合物との比較

Table 1: Key Derivatives and Their Properties

These derivatives demonstrate that electron-donating groups (e.g., -OH, -OMe) enhance solubility but may reduce thermal stability, whereas electron-withdrawing groups (e.g., -Br) improve crystallinity and reaction selectivity .

Functional Group Modifications

Cyanomethyl Derivative (Compound 9)

Reaction of this compound with KCN and 18-crown-6 yields benzyl 4-cyanomethyl-5-oxo-2,5-dihydrofuran-3-ylcarbamate (60% yield). This derivative exhibits a distinct IR peak at 2260 cm⁻¹ (C≡N stretch) and a higher melting point (198–200°C) compared to the parent compound. However, the reaction causes double-bond migration and loss of chirality, limiting its utility in stereoselective applications .

Oxadiazole Derivative (Compound 11)

Treatment with 2,6-dichlorobenzonitrile oxide produces a 1,2,4-oxadiazole derivative (7% yield), which shows poor thermal stability (m.p. 55–59°C). The low yield underscores the compound’s sensitivity to harsh reaction conditions .

Comparative Reactivity and Stability

- Acid Sensitivity: this compound is unstable under acidic conditions, leading to decomposition or undesired side reactions. In contrast, its dimethylamino-substituted analogue (compound 5) undergoes nucleophilic substitution with aromatic amines in mild conditions (45–94% yields) .

- Base Stability : The (R)-isomer retains configuration under basic conditions, whereas the (S)-isomer racemizes readily .

- Thermal Degradation : Derivatives with hydroxyl groups (e.g., 7m , 7n ) decompose at lower temperatures compared to halogenated analogues (e.g., 7k , 7l ) .

生物活性

Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, synthesizes relevant research findings, and presents data tables summarizing key studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with a carbonyl group at the 5-position and a carbamate functional group. Its structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The compound has been investigated primarily for its role as an inhibitor of steroid sulfatase (STS), an enzyme implicated in estrogen biosynthesis. Inhibition of STS can block the local production of estrogenic steroids, which is beneficial in treating estrogen-dependent cancers such as breast cancer. Studies have shown that modifications to the phenyl ring adjacent to the tetrahydrofuran moiety can enhance STS inhibition .

In Vitro Studies

- Steroid Sulfatase Inhibition : Research has demonstrated that this compound derivatives exhibit varying degrees of inhibitory activity against STS. The structure-activity relationship (SAR) indicates that di-substituted derivatives on the phenyl ring are more effective than mono or tri-substituted ones. For instance, compounds with chlorine substitutions showed improved inhibitory potency, with IC50 values ranging from 0.02 to 0.11 nM for selected derivatives .

- Kinetic Analysis : Kinetic studies revealed that certain chlorinated derivatives have high kinact/KI ratios, indicating their efficiency as irreversible inhibitors of STS. For example, compounds 19m and 19v demonstrated kinact/KI ratios between 8.8 and 17.5 nMmin .

Case Studies

A notable case study involved the synthesis and evaluation of thirty-two 5-oxa-1,2,3,4-tetrahydro-2H-chromeno-(3,4-c)pyridin-8-yl sulfamates based on this compound. The study highlighted the relationship between structural modifications and biological activity, providing insights into optimizing compounds for enhanced STS inhibition .

Data Summary

The following table summarizes key findings from various studies on this compound and its derivatives:

| Compound | Target Enzyme | IC50 (nM) | Kinact/KI (nMmin) | Notes |

|---|---|---|---|---|

| This compound | STS | 0.02 - 0.11 | 8.8 - 17.5 | Chlorine substitutions enhance activity |

| Chlorinated Derivative | STS | <0.05 | High | Superior inhibition compared to non-substituted |

| Unmodified Compound | STS | >100 | Low | Minimal inhibitory effect |

Q & A

Q. What are the established synthetic routes for preparing Benzyl (R)-5-oxotetrahydrofuran-3-ylcarbamate and its derivatives?

The compound is synthesized in four steps from L-aspartic acid, as outlined in the literature. Key steps include:

- Step 1 : Conversion of L-aspartic acid to a chiral intermediate via esterification and cyclization.

- Step 2 : Reaction with Bredereck’s reagent (bis(dimethylamino)-tert-butoxymethane) to form the enaminone intermediate 5 (89% yield, IR: 1710, 1680, 1630 cm⁻¹ C=O stretches) .

- Step 3 : Parallel solution-phase synthesis with aromatic amines (e.g., 3-hydroxyphenylamine) to generate derivatives (e.g., 7m , 94% yield) under mild acidic conditions .

Q. How is stereochemical integrity maintained during the synthesis of (R)-configured derivatives?

Chirality is preserved through:

- Chiral pool strategy : Starting from L-aspartic acid ensures retention of the (R)-configuration .

- Mild reaction conditions : Acidic or basic conditions may induce racemization. For example, substitution with KCN under basic conditions led to loss of chirality due to C=C bond migration .

- Analytical validation : Optical rotation ([α]D values, e.g., –155.9° for 5 ) and NMR coupling constants confirm stereochemistry .

Q. What characterization techniques are critical for verifying the structure of synthesized derivatives?

- IR spectroscopy : Identifies carbonyl (C=O, 1640–1750 cm⁻¹) and nitrile (C≡N, ~2260 cm⁻¹) groups .

- NMR spectroscopy :

- Melting points : Serve as purity indicators (e.g., 7n : 168–170°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield outcomes during amine substitution reactions?

Disparities in yields (e.g., 94% for 7m vs. 7% for 11 ) arise from:

- Reaction mechanism : Nucleophilic substitution with aromatic amines proceeds efficiently under mild conditions, while cycloadditions (e.g., with nitrile oxides) are low-yielding due to competing side reactions .

- Steric/electronic effects : Electron-rich amines (e.g., 4-hydroxyphenylamine) may exhibit lower reactivity due to hydrogen bonding, reducing yields (e.g., 7n : 46%) .

Q. Optimization Strategy :

- Screen solvents (e.g., ethanol/water mixtures) and catalysts (e.g., 18-crown-6 for cyanide substitutions) .

- Use parallel synthesis platforms (e.g., MiniBlock™) for high-throughput optimization .

Q. What methodologies address the instability of enaminone intermediates under acidic conditions?

The enaminone 5 degrades in acidic environments due to protonation of the dimethylamino group, leading to bond cleavage. Solutions include:

- Neutral/basic conditions : Perform substitutions with KCN or nitrile oxides in non-acidic media .

- Protecting groups : Introduce temporary groups (e.g., benzyl carbamate) to stabilize the core structure during reactions .

Q. How can researchers analyze and mitigate stereochemical inconsistencies in cycloaddition products?

- Mechanistic studies : Use DFT calculations to predict transition states for cycloadditions (e.g., 1,3-dipolar reactions with nitrile oxides) .

- Chiral chromatography : Separate enantiomers post-synthesis (e.g., derivatives with E/Z isomerism in 7k ) .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., confirmed (3S,4E) configuration in 5 ) .

Q. What strategies improve low-yielding reactions, such as the synthesis of oxadiazole derivatives?

The 1,2,4-oxadiazole derivative 11 was isolated in only 7% yield due to:

- Competing pathways : Nitrile oxide dimerization vs. cycloaddition .

- Optimization approaches :

- Use microwave irradiation to accelerate reaction kinetics.

- Employ Lewis acid catalysts (e.g., ZnCl₂) to favor cycloaddition .

Q. How do researchers validate the biological relevance of these compounds in academic studies?

While commercial applications are excluded, academic validation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。